

NSC 109555: A Comparative Review of a Selective Chk2 Inhibitor

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Compound of Interest		
Compound Name:	NSC 109555	
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NSC 109555 has emerged as a significant tool in cancer research due to its selective inhibition of Checkpoint Kinase 2 (Chk2), a crucial component of the DNA damage response pathway. This guide provides a comprehensive review of the existing literature on **NSC 109555**, objectively comparing its performance with other alternatives and presenting supporting experimental data.

Performance and Selectivity

NSC 109555 is an ATP-competitive inhibitor of Chk2 with a reported IC50 of approximately 200-240 nM in cell-free kinase assays.[1][2] Its selectivity for Chk2 over the related kinase Chk1 is a key feature, with a reported IC50 for Chk1 being greater than 10 μ M.[1][2] This high selectivity makes **NSC 109555** a valuable probe for dissecting the specific roles of Chk2 in cellular processes.

To further characterize its selectivity, **NSC 109555** has been profiled against a panel of other kinases. While a comprehensive, publicly available screening panel from a single source is not readily available in the reviewed literature, existing data indicates that it also inhibits Brk, c-Met, IGFR, and LCK with IC50 values of 210 nM, 6,000 nM, 7,400 nM, and 7,100 nM, respectively. [1]



Kinase	IC50 (nM)	Reference
Chk2	200 - 240	[1][2]
Chk1	>10,000	[1][2]
Brk	210	[1]
c-Met	6,000	[1]
IGFR	7,400	[1]
LCK	7,100	[1]

Synergistic Effects with Chemotherapy in Pancreatic Cancer

A significant area of investigation for **NSC 109555** has been its potential to enhance the efficacy of existing chemotherapeutic agents. In pancreatic cancer cells, **NSC 109555** has been shown to potentiate the cytotoxic effects of gemcitabine.[1] Studies by Duong et al. (2013) demonstrated that the combination of **NSC 109555** and gemcitabine leads to enhanced apoptotic cell death and a reduction in cell viability compared to either agent alone.[1]

The combination treatment was also associated with a decrease in gemcitabine-induced Chk2 phosphorylation and an increase in the production of reactive oxygen species (ROS).[1]

Induction of Autophagy in Leukemia Cells

Early studies on **NSC 109555**, also referred to as 4,4'-diacetyldiphenylureabis(guanylhydrazone), revealed its ability to induce autophagy in L1210 leukemia cells.[1] Research by Mikles-Robertson et al. (1980) described the morphological changes consistent with autophagy in these cells upon treatment with the compound.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are crucial for reproducibility and further investigation.



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Chk2 Kinase Inhibition Assay (Based on Jobson et al., 2007)

The inhibitory activity of **NSC 109555** on Chk2 kinase is typically determined using a fluorescence polarization-based assay. This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase.

Protocol:

- Reaction Mixture: Prepare a reaction mixture containing recombinant Chk2 enzyme, a
 fluorescently labeled peptide substrate (e.g., a peptide derived from Cdc25C), and ATP in a
 suitable kinase buffer.
- Inhibitor Addition: Add varying concentrations of NSC 109555 (or other test compounds) to the reaction mixture. A DMSO control is used as a reference.
- Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
- Detection: Stop the reaction and measure the fluorescence polarization. The degree of phosphorylation is inversely proportional to the fluorescence polarization signal.
- Data Analysis: Calculate the percentage of inhibition for each concentration of NSC 109555
 and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Clonogenic Assays for Gemcitabine Combination (Based on Duong et al., 2013)

MTT Assay for Cell Viability:

- Cell Seeding: Seed pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates and allow them to adhere overnight.
- Treatment: Treat the cells with gemcitabine alone, NSC 109555 alone, or a combination of both at various concentrations for a specified period (e.g., 72 hours).



- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)
 using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the untreated control and generate dose-response curves to determine IC50 values.

Clonogenic Assay for Long-Term Survival:

- Cell Seeding: Seed a low density of pancreatic cancer cells in 6-well plates.
- Treatment: Treat the cells with gemcitabine alone, NSC 109555 alone, or a combination of both for a defined period (e.g., 24 hours).
- Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
- Colony Formation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation.
- Staining and Counting: Fix the colonies with a solution like methanol and stain them with crystal violet. Count the number of colonies (typically containing >50 cells).
- Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Autophagy Induction in L1210 Leukemia Cells (Based on Mikles-Robertson et al., 1980)

The induction of autophagy by **NSC 109555** in L1210 leukemia cells is primarily assessed through morphological examination using transmission electron microscopy (TEM).

Protocol:

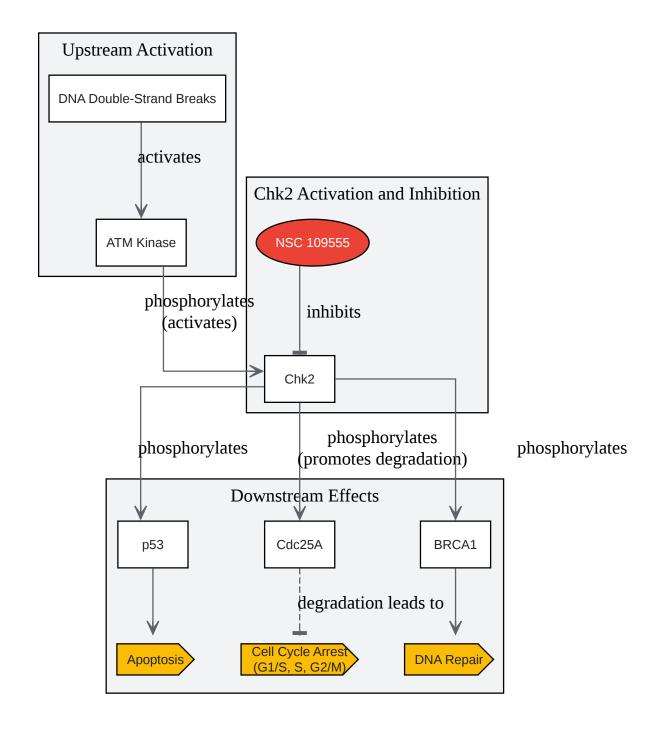


- Cell Culture and Treatment: Culture L1210 leukemia cells in suspension and treat them with NSC 109555 at a concentration known to induce autophagy for a specific time.
- Cell Fixation: Harvest the cells and fix them using a standard electron microscopy fixative, such as a solution containing glutaraldehyde and paraformaldehyde.
- Post-fixation and Staining: Post-fix the cells with osmium tetroxide, followed by dehydration through a graded series of ethanol and embedding in a resin.
- Ultrathin Sectioning: Cut ultrathin sections of the embedded cells using an ultramicrotome.
- Staining and Imaging: Stain the sections with uranyl acetate and lead citrate and examine them under a transmission electron microscope.
- Analysis: Look for characteristic ultrastructural features of autophagy, such as the presence
 of double-membraned autophagosomes containing cytoplasmic components and organelles.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

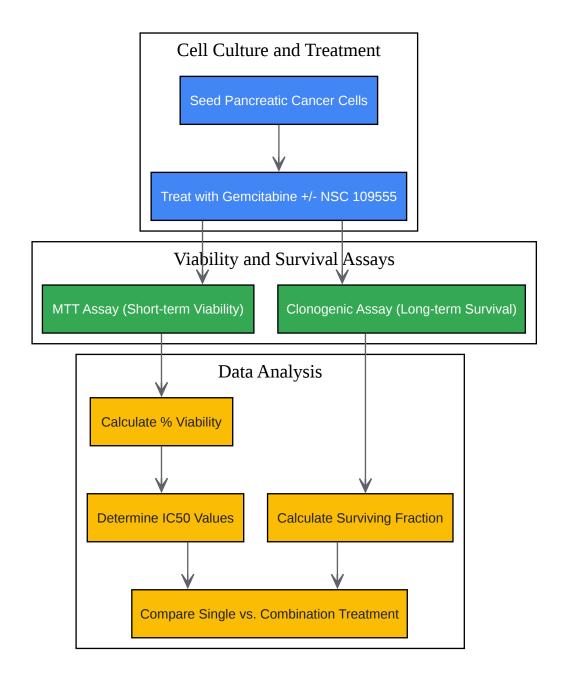




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Simplified Chk2 signaling pathway and the inhibitory action of NSC 109555.

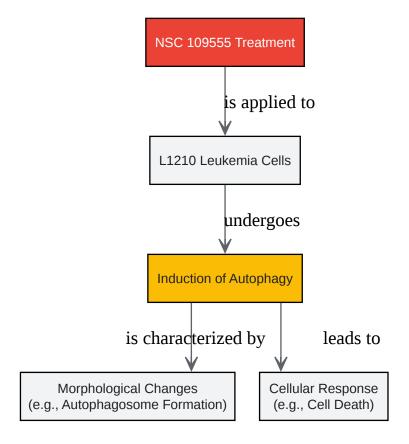




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Workflow for assessing the synergistic effects of NSC 109555 and gemcitabine.





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Logical relationship of **NSC 109555** inducing autophagy in L1210 leukemia cells.

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References

- 1. Apparent autophagocytosis of mitochondria in L1210 leukemia cells treated in vitro with 4,4'-diacetyl-diphenylurea-bis(guanylhydrazone) PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of autophagy in the death of L1210 leukemia cells initiated by the new antitumor agents, XK469 and SH80 - PMC [pmc.ncbi.nlm.nih.gov]
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